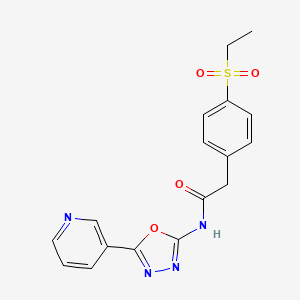
2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. It consists of a phenyl group with an ethylsulfonyl substituent, connected to an acetamide linkage, which in turn is bonded to a pyridinyl-substituted oxadiazole moiety.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate 1: : The preparation starts with 4-(ethylsulfonyl)benzaldehyde, which is synthesized by sulfonation of 4-ethylbenzaldehyde using fuming sulfuric acid.
Formation of the Oxadiazole Moiety: : A hydrazide is prepared by reacting 4-(ethylsulfonyl)benzaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride to form the 1,3,4-oxadiazole ring.
Acetamide Linkage Formation: : The oxadiazole compound is then reacted with bromoacetic acid in the presence of a base to form the acetamide linkage.
Final Coupling Step: : The final compound is synthesized by coupling the acetamide intermediate with 3-pyridinecarboxylic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Industrial Production Methods
Industrial-scale synthesis may involve similar steps but optimized for large-scale reactions with increased efficiency, such as continuous flow techniques, higher yield reagents, and less toxic solvents to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage of the ethylsulfonyl group under strong oxidative conditions.
Reduction: : The nitro group on the phenyl ring can be reduced to an amine under hydrogenation conditions.
Substitution: : The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : H₂/Pd-C, LiAlH₄
Substitution: : HCl, NaOH
Major Products Formed
Oxidation: : Formation of sulfone or sulfoxide derivatives
Reduction: : Formation of amine derivatives
Substitution: : Formation of carboxylic acid or ester derivatives
科学研究应用
Chemistry
In synthetic organic chemistry, this compound is used as a precursor for more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, it's studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine
Medically, it has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
Industrially, it could be used in the production of high-performance polymers and materials due to its stable and diverse functional groups.
作用机制
Molecular Targets and Pathways
Enzyme Inhibition: : It interacts with the active sites of specific enzymes, altering their function.
Signal Transduction Pathways: : By inhibiting certain kinases, it can modulate cellular signaling pathways, affecting cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-(4-Sulfophenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique in having an ethylsulfonyl group, which may impart different solubility and stability properties, potentially enhancing its effectiveness as a drug candidate or material component.
属性
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-2-26(23,24)14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(25-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILUWGBEMAFDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
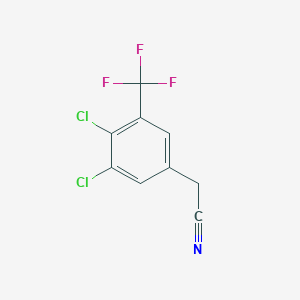
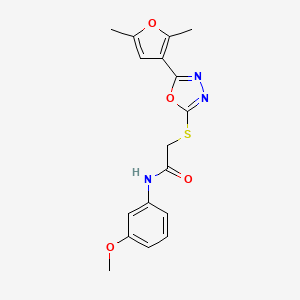
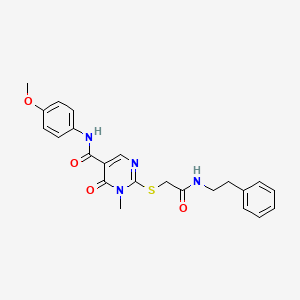
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)
![2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2923616.png)
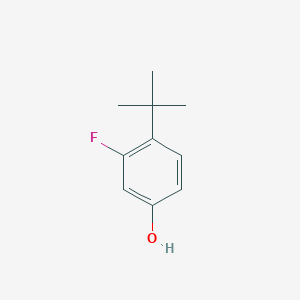
![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
![(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine](/img/structure/B2923623.png)
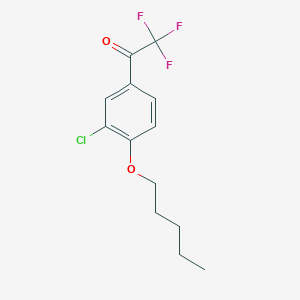
![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![6-[5-(2,3,4-Trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)
